

IUPAC name and synonyms for 6-Bromo-4-ethylpyridin-3-amine

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Compound of Interest

Compound Name: 6-Bromo-4-ethylpyridin-3-amine

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An In-depth Technical Guide to **6-Bromo-4-ethylpyridin-3-amine**: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **6-Bromo-4-ethylpyridin-3-amine**, a heterocyclic building block of increasing importance for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, core reactivity, and its strategic application in the synthesis of complex molecular architectures relevant to modern therapeutic discovery. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile intermediate.

Compound Identification and Physicochemical Properties

6-Bromo-4-ethylpyridin-3-amine is a substituted aminopyridine featuring a bromine atom, which serves as a highly versatile functional handle for downstream chemical modifications, particularly in cross-coupling reactions. The ethyl group at the 4-position and the amino group at the 3-position provide steric and electronic influences that can be exploited in synthetic design.

Table 1: Chemical Identifiers for **6-Bromo-4-ethylpyridin-3-amine**

Identifier	Value
IUPAC Name	6-Bromo-4-ethylpyridin-3-amine
CAS Number	929617-29-8[1][2][3]
Molecular Formula	C ₇ H ₉ BrN ₂ [1][3]
Molecular Weight	201.06 g/mol [1][3]
Canonical SMILES	CCC1=CC(=NC=C1N)Br[3]

| MDL Number | MFCD12024434[1] |

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogues and standard chemical principles.

Table 2: Physicochemical and Safety Data

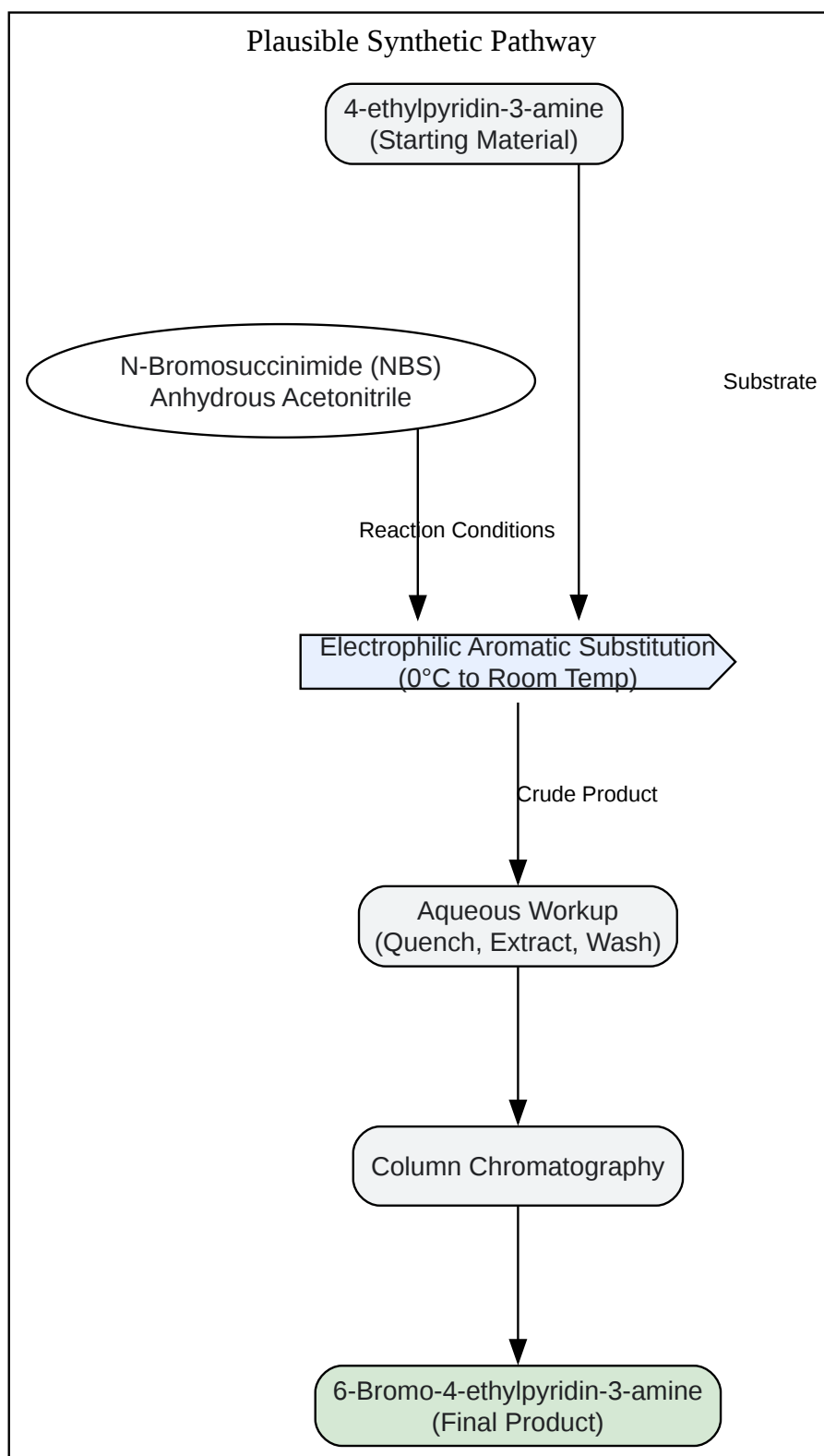
Property	Value / Information	Source / Rationale
Appearance	Likely a solid at room temperature.	Based on common aminopyridine analogues.
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	Inferred from structural characteristics.
Storage	Keep in a dark place, sealed in a dry environment at 2-8°C.[1]	Supplier recommendation to prevent degradation.

| Hazards | While specific data is unavailable, related compounds like 6-Bromo-4-methylpyridin-3-amine are harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation.[4] | Prudent to handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection in a well-ventilated fume hood. |

Plausible Synthesis via Regioselective Bromination

The synthesis of **6-Bromo-4-ethylpyridin-3-amine** is not extensively detailed in the literature. However, a robust and logical pathway can be designed based on established methods for the regioselective bromination of aminopyridines.^[5] The most direct approach involves the electrophilic bromination of the precursor, 4-ethylpyridin-3-amine.

The primary challenge in this synthesis is controlling the position of bromination. The amino group is a strong activating, ortho, para-director. In the 3-aminopyridine scaffold, this activation strongly directs incoming electrophiles to the 2, 4, and 6 positions. To achieve selective bromination at the 6-position, careful selection of the brominating agent and reaction conditions is paramount. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a controlled source of electrophilic bromine, minimizing over-bromination.^[5]



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Caption: Plausible synthetic workflow for **6-Bromo-4-ethylpyridin-3-amine**.

Experimental Protocol: Synthesis of 6-Bromo-4-ethylpyridin-3-amine

This protocol is an adapted procedure based on the bromination of similar aminopyridines.[5]

Note: This reaction should be performed by trained personnel in a fume hood with appropriate PPE.

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-ethylpyridin-3-amine (1.0 eq.).
- **Dissolution:** Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material) and stir until all the solid has dissolved.
- **Cooling:** Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction's exothermicity and improve regioselectivity.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 30 minutes. Monitor the internal temperature to ensure it does not rise significantly above 5°C. The controlled addition prevents the formation of di-brominated and other isomeric byproducts.
- **Reaction:** After the full addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
 - Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine.

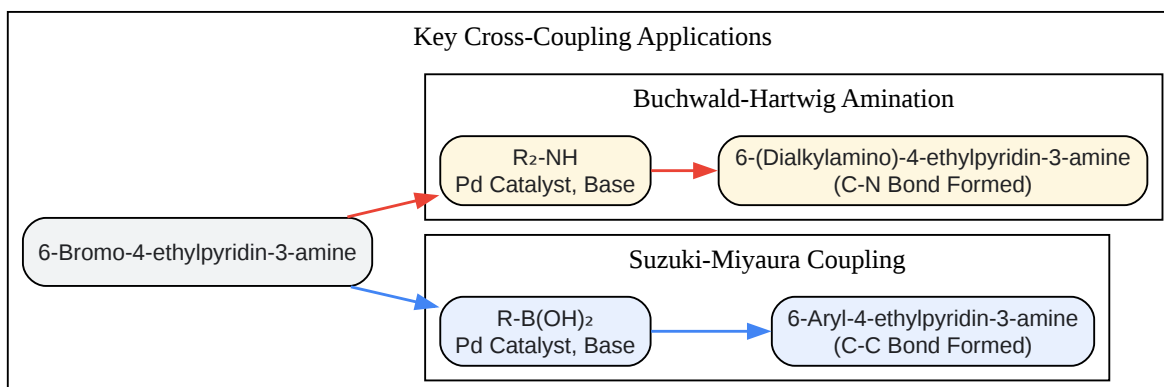
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure **6-Bromo-4-ethylpyridin-3-amine**.

Core Reactivity: A Versatile Scaffold for Drug Discovery

The true value of **6-Bromo-4-ethylpyridin-3-amine** lies in its bifunctional nature. The bromine atom at the 6-position is strategically positioned for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the complex C-C and C-N bonds that define many modern pharmaceuticals.^[6]

The two most powerful applications are:

- **Suzuki-Miyaura Coupling:** Forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species (e.g., an arylboronic acid). This is a cornerstone reaction for creating biaryl structures, which are prevalent in kinase inhibitors.^[6]
- **Buchwald-Hartwig Amination:** Forms a new carbon-nitrogen bond by reacting the aryl bromide with an amine. This reaction is instrumental for linking heterocyclic cores, a common strategy in medicinal chemistry.^[6]



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Caption: Core reactivity pathways for **6-Bromo-4-ethylpyridin-3-amine**.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura coupling to synthesize a biaryl derivative, a common intermediate in kinase inhibitor development.[6][7]

- **Inert Atmosphere:** To a dry Schlenk flask, add **6-Bromo-4-ethylpyridin-3-amine** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium phosphate (K₃PO₄, 2.5 eq.).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The choice of catalyst and ligand is crucial and may require screening for optimization.
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.

- Heating: Heat the reaction mixture to 85-95°C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle forward.
- Monitoring: Monitor the reaction for 12-18 hours by TLC or LC-MS.
- Work-up:
 - Cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
 - Dilute the filtrate with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to yield the final biaryl product.

Conclusion

6-Bromo-4-ethylpyridin-3-amine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in robust, scalable, and modular reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a key component in the modern synthetic chemist's toolbox. The protocols and scientific rationale presented in this guide provide a solid foundation for researchers to harness the synthetic potential of this important heterocyclic intermediate in the creation of novel and impactful therapeutic agents.

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